Ethyl 3,4,5-Trimethoxybenzoate

Descripción

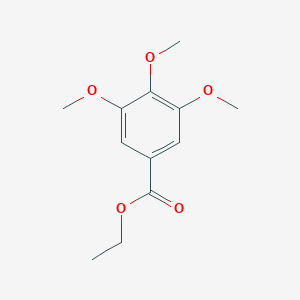

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOFNBCUGJADBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282612 | |

| Record name | Ethyl 3,4,5-Trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6178-44-5 | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6178-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 26825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006178445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6178-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,4,5-Trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 - 51 °C | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3,4,5-trimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Ethyl 3,4,5-trimethoxybenzoate (B1228286). The document includes key identifiers, quantitative property data, detailed experimental protocols for synthesis and spectroscopic analysis, and workflow visualizations to support research and development activities.

Compound Identification

Ethyl 3,4,5-trimethoxybenzoate is a polysubstituted aromatic ester. It is recognized as a natural compound isolated from the roots of Rauvolfia yunnanensis Tsiang[1][2].

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 6178-44-5[3][4] |

| Molecular Formula | C₁₂H₁₆O₅[3][4][5] |

| Molecular Weight | 240.25 g/mol [3] |

| InChIKey | UEOFNBCUGJADBM-UHFFFAOYSA-N[3][4] |

| SMILES | CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC[3][4] |

| Synonyms | 3,4,5-Trimethoxybenzoic Acid Ethyl Ester[6] |

Chemical and Physical Properties

The compound is typically a white to pale cream solid or powder[4]. Quantitative physical and chemical properties are summarized below.

| Property | Value | Source |

| Melting Point | 50 - 51 °C | Human Metabolome Database (HMDB)[3] |

| 51.5 - 57.5 °C | Thermo Scientific[4] | |

| 53 °C | ECHEMI[7] | |

| 54 °C | ChemBK[8] | |

| Boiling Point | 180-181 °C @ 12 Torr | ECHEMI[7] |

| 168 °C @ 6 mmHg | ChemBK[8] | |

| 292 °C @ 760 mmHg | ChemNet[6] | |

| Density | 1.1 ± 0.1 g/cm³ | ECHEMI[7] |

| 1.113 ± 0.06 g/cm³ (Predicted) | ChemBK[8] | |

| Water Solubility | 732 mg/L @ 25 °C (estimated) | The Good Scents Company[9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1] In DMSO, solubility is ≥ 100 mg/mL.[2] | ChemicalBook, MedchemExpress[1][2] |

| Flash Point | 123.4 ± 18.2 °C | ECHEMI[7] |

| Refractive Index | 1.493 | ECHEMI[7] |

| 1.492 | ChemBK[8] | |

| XLogP3-AA | 2.1 (estimated) | The Good Scents Company[9] |

| Vapor Pressure | 0.00189 mmHg @ 25°C | ChemBK[8] |

Experimental Protocols

Synthesis via Esterification

A common method for synthesizing this compound is the Fischer esterification of 3,4,5-trimethoxybenzoic acid or, more efficiently, the reaction of its acid chloride with ethanol (B145695). The following protocol is based on a standard procedure for esterifying substituted benzoyl chlorides[10].

Reaction Scheme: 3,4,5-Trimethoxybenzoyl Chloride + Ethanol → this compound + HCl

Materials:

-

3,4,5-Trimethoxybenzoyl chloride

-

Anhydrous ethanol

-

Anhydrous base (e.g., potassium carbonate or pyridine)

-

Dry benzene (B151609) or other suitable inert solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in dry benzene.

-

Add anhydrous potassium carbonate (e.g., 2.0 eq) to the solution to act as an acid scavenger.

-

Add anhydrous ethanol (1.1 to 1.5 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (typically around 80°C for benzene) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

For purification, dissolve the crude residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified this compound.

-

If necessary, the product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Spectroscopic Characterization

The following are generalized methodologies for acquiring spectroscopic data for an organic compound like this compound[11].

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Use standard parameters such as a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16 to 64 scans to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument (e.g., at 100 or 125 MHz). Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required.

2. Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent like methanol (B129727) or ethyl acetate.

-

GC-MS Analysis : If using Gas Chromatography-Mass Spectrometry, inject the sample into the GC. The compound will be separated on the column and then introduced into the mass spectrometer.

-

MS Conditions : Operate the mass spectrometer in electron ionization (EI) mode at a standard energy of 70 eV. Set the mass analyzer to scan a relevant mass range (e.g., 40-300 amu) to detect the molecular ion and characteristic fragments.

References

- 1. This compound | 6178-44-5 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C12H16O5 | CID 231162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 6178-44-5 [chemnet.com]

- 7. echemi.com [echemi.com]

- 8. This compound [chembk.com]

- 9. This compound, 6178-44-5 [thegoodscentscompany.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. benchchem.com [benchchem.com]

Ethyl 3,4,5-trimethoxybenzoate: A Comprehensive Technical Guide

CAS Number: 6178-44-5

This technical guide provides an in-depth overview of Ethyl 3,4,5-trimethoxybenzoate (B1228286), a naturally occurring compound with significant potential in pharmaceutical and cosmetic research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

Ethyl 3,4,5-trimethoxybenzoate is a white to pale cream-colored solid organic compound.[1] It is the ethyl ester of 3,4,5-trimethoxybenzoic acid, also known as eudesmic acid. This compound has been isolated from the roots of Rauvolfia yunnanensis Tsiang.[2][3] It is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6178-44-5 | [1][4] |

| Molecular Formula | C₁₂H₁₆O₅ | [4][5] |

| Molecular Weight | 240.25 g/mol | [4][5] |

| Appearance | White to pale cream solid/powder | [1] |

| Melting Point | 50 - 57.5 °C | [1][4][5] |

| Boiling Point | 180-181 °C @ 12 Torr | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Water Solubility | 732 mg/L @ 25 °C (estimated) | [4] |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the Fischer esterification of 3,4,5-trimethoxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst. An alternative route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with ethanol.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.

Materials:

-

3,4,5-trimethoxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent like ethyl acetate)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound. While publicly available experimental spectra are limited, the expected data based on its structure and data from similar compounds are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (singlet, ~7.2 ppm, 2H)- Methoxy protons (singlet, ~3.9 ppm, 9H)- Ethyl ester CH₂ (quartet, ~4.3 ppm, 2H)- Ethyl ester CH₃ (triplet, ~1.4 ppm, 3H) |

| ¹³C NMR | - Carbonyl carbon (~166 ppm)- Aromatic carbons (various shifts between ~105-153 ppm)- Methoxy carbons (~56 and ~61 ppm)- Ethyl ester CH₂ carbon (~61 ppm)- Ethyl ester CH₃ carbon (~14 ppm) |

| Mass Spec (EI) | - Molecular ion (M⁺) at m/z 240- Fragments corresponding to the loss of -OCH₂CH₃ (m/z 195), -COOCH₂CH₃ (m/z 167), and other characteristic fragments. |

| IR | - C=O stretch (ester) ~1715 cm⁻¹- C-O stretch (ester and ether) ~1250-1000 cm⁻¹- Aromatic C-H and C=C stretches |

Note: Predicted values are based on the analysis of structurally similar compounds. A GC-MS spectrum is available in the PubChem database.[6]

Biological Activity and Applications

This compound has demonstrated significant biological activity, particularly as an inhibitor of melanogenesis, making it a compound of interest for applications in dermatology and cosmetics as a potential skin-lightening agent.[7]

Antimelanogenic and Antioxidant Effects

Studies have shown that this compound can decrease melanin (B1238610) production in B16F10 melanoma cells stimulated by α-melanocyte-stimulating hormone (α-MSH). This inhibitory effect is attributed to its ability to inhibit tyrosinase, the key enzyme in the melanogenesis pathway. Furthermore, the compound exhibits considerable antioxidant activity.[7]

Mechanism of Action: Tyrosinase Inhibition Signaling Pathway

The proposed mechanism for the antimelanogenic effect of this compound involves the inhibition of the tyrosinase enzyme. The general signaling pathway for melanogenesis, which this compound is believed to interrupt, is depicted below.

Caption: Proposed inhibition of the melanogenesis signaling pathway by this compound.

Experimental Protocols for Biological Assays

Tyrosinase Activity Assay

This protocol is a generalized method for determining the inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA, and various concentrations of this compound in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the tyrosinase solution, and the test compound solution. A control well should contain the solvent instead of the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set period using a microplate reader. The formation of dopachrome (B613829) from L-DOPA results in an increase in absorbance.

-

Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control.

Cell-Based Melanin Content Assay

This protocol outlines a method to measure the melanin content in cultured cells, such as B16F10 melanoma cells.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium and supplements

-

α-MSH (alpha-Melanocyte-Stimulating Hormone)

-

This compound

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture: Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound in the presence of α-MSH (to stimulate melanin production) for a specified period (e.g., 72 hours).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them by adding the lysis buffer.

-

Melanin Solubilization: Incubate the plate at an elevated temperature (e.g., 60-80°C) to solubilize the melanin.

-

Measurement: Measure the absorbance of the lysate at a wavelength of around 470-490 nm using a microplate reader.

-

Normalization: The melanin content can be normalized to the cell number or total protein content of each well.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its potential as an antimelanogenic and antioxidant agent warrants further investigation for applications in the pharmaceutical and cosmetic industries. This guide provides a foundational resource for researchers and professionals working with this compound, encompassing its synthesis, characterization, and biological evaluation.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. This compound | C12H16O5 | CID 231162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 3,4,5-Trimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4,5-trimethoxybenzoate (B1228286) is a natural compound structurally related to gallic acid, a well-studied polyphenolic compound with known therapeutic properties. Direct research elucidating the specific mechanism of action of Ethyl 3,4,5-trimethoxybenzoate is limited. This technical guide synthesizes the known biological activities of its parent compounds, 3,4,5-trimethoxybenzoic acid and gallic acid, to propose a putative mechanism of action for this compound. It is hypothesized that this compound may act as a prodrug or possess intrinsic activity related to antioxidant, anti-inflammatory, and antimicrobial effects. This document provides a comprehensive overview of these potential mechanisms, relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols for future investigation.

Introduction

This compound is a derivative of 3,4,5-trimethoxybenzoic acid (TMBA), also known as eudesmic acid, which is the trimethyl ether of gallic acid. While direct pharmacological studies on the ethyl ester are scarce, the extensive research on gallic acid and its derivatives provides a strong foundation for predicting its biological activities. Gallic acid and its esters are known to possess a wide range of effects, including antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties[1][2][3][4]. The esterification of the carboxylic acid group or methylation of the hydroxyl groups can significantly alter the lipophilicity and bioavailability of the parent compound, often enhancing its therapeutic potential[2][3]. This guide will explore the likely mechanisms of action of this compound by examining the established pathways of its structural analogs.

Putative Mechanisms of Action

The primary mechanisms of action for this compound are likely centered around three key areas: antioxidant activity, anti-inflammatory effects, and antimicrobial properties.

Antioxidant Activity

The core structure, derived from gallic acid, is a potent free radical scavenger[1][2]. While the hydroxyl groups of gallic acid are critical for this activity, the methoxy (B1213986) groups in 3,4,5-trimethoxybenzoic acid also contribute to its antioxidant potential[5][6]. It is proposed that this compound exerts antioxidant effects by donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.

Anti-inflammatory Effects

Chronic inflammation is implicated in numerous diseases. Gallic acid and its derivatives have demonstrated significant anti-inflammatory properties[7][8][9]. The primary proposed anti-inflammatory mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2)[8]. By inhibiting NF-κB activation, this compound could reduce the production of these inflammatory mediators.

Antimicrobial Activity

The parent compound, 3,4,5-trimethoxybenzoic acid, has demonstrated antibacterial activity, notably against Staphylococcus aureus[10][11]. The proposed mechanisms for related phenolic compounds include the disruption of the bacterial cell membrane integrity, interference with the electron transport chain, and inhibition of essential enzymes like dihydrofolate reductase[1]. This compound may share these mechanisms, with its increased lipophilicity potentially facilitating better penetration of bacterial cell walls.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not available in the current literature. The following tables summarize key quantitative metrics for its parent compounds to provide a benchmark for potential efficacy.

Table 1: Antioxidant Activity of Gallic Acid and Derivatives

| Compound | Assay | IC50 Value | Reference |

| Gallic Acid | DPPH | 0.51 ± 0.09 mM | [12] |

| Gallic Acid | ABTS | 0.12 ± 0.03 mM | [12] |

| 3,5-dihydroxybenzoic acid | DPPH | Lower than Gallic Acid | [13] |

| Syringic acid | DPPH | Higher than Gallic Acid | [13] |

Table 2: Anti-inflammatory Activity of Gallic Acid

| Compound | Assay | Target | IC50 Value | Reference |

| Gallic Acid | Colorimetric | COX-2 | >100 µg/ml (low inhibition) | [14] |

| 3,4,5-TMBS* | Protein Denaturation | - | <100 nM | [15] |

Note: 3,4,5-TMBS is a sulfonamide derivative of gallic acid, not the ethyl ester, but demonstrates the potential for high anti-inflammatory activity in derivatives.

Table 3: Antimicrobial Activity of 3,4,5-Trimethoxybenzoic Acid

| Compound | Organism | Assay | MIC Value | Reference |

| 3,4,5-Trimethoxybenzoic Acid | S. aureus | Broth Dilution | 0.97 µg/mL | [10][11][16] |

Recommended Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.

Antioxidant Activity Assays

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound and a standard antioxidant (e.g., Gallic Acid, Trolox) in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value from a dose-response curve.

Anti-inflammatory Activity Assays

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect them with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

Compound Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., 20 ng/mL TNF-α) to the wells (except for the unstimulated control). Incubate for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer to each well.

-

Luciferase Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

-

Assay Principle: Utilize a commercial COX-2 inhibitor screening kit (fluorometric or colorimetric). These assays measure the peroxidase activity of COX-2, which is coupled to the oxidation of a probe, resulting in a fluorescent or colored product.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and various concentrations of this compound or a known inhibitor (e.g., Celecoxib).

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

-

Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.

-

Calculation: Determine the rate of the reaction from the linear portion of the curve. Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial inoculum (e.g., S. aureus) standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well containing the test compound. Include a growth control well (broth + inoculum) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, a strong theoretical framework can be constructed based on its structural relationship to 3,4,5-trimethoxybenzoic acid and gallic acid. The most probable mechanisms involve antioxidant, anti-inflammatory (via NF-κB and potentially COX-2 inhibition), and antimicrobial activities. The ethyl ester moiety may enhance bioavailability, potentially making it a more effective therapeutic agent than its parent acid. The experimental protocols detailed in this guide provide a clear path for future research to elucidate the precise mechanisms and quantify the efficacy of this promising natural compound.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. akjournals.com [akjournals.com]

- 6. 3,4,5-Trimethoxybenzoic acid | Antioxidant | TargetMol [targetmol.com]

- 7. bowdish.ca [bowdish.ca]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. caymanchem.com [caymanchem.com]

The Multifaceted Biological Activities of Ethyl 3,4,5-trimethoxybenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4,5-trimethoxybenzoate (B1228286), an organic compound naturally found in various plant species, has garnered significant interest within the scientific community for its diverse range of biological activities. As a derivative of gallic acid, a well-known antioxidant, this small molecule exhibits a promising pharmacological profile, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides an in-depth analysis of the current scientific understanding of Ethyl 3,4,5-trimethoxybenzoate, presenting key quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Antimicrobial Activity

This compound has demonstrated potential as an antimicrobial agent. While specific data for the ethyl ester is limited, studies on its parent compound, 3,4,5-trimethoxybenzoic acid, provide valuable insights.

Table 1: Antimicrobial Activity of 3,4,5-Trimethoxybenzoic Acid

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 0.97 µg/mL[1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against microbial strains is typically determined using the broth microdilution method.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of the Test Compound: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate also includes a positive control (microorganism in broth without the compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant and Antimelanogenic Activities

This compound (ETB) has been investigated for its antioxidant and antimelanogenic properties, demonstrating its potential as a novel hypopigmenting agent.[1]

Table 2: Antioxidant and Antimelanogenic Activities of this compound and Related Compounds

| Compound | Melanin (B1238610) Production Inhibition (%) in α-MSH-stimulated B16F10 cells (at 200 µM) | DPPH Radical Scavenging Activity (relative to Arbutin) |

| Mthis compound (MTB) | ~40% | 2-fold higher[1] |

| This compound (ETB) | ~35% | 2-fold higher [1] |

| Methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC) | ~50% | 2-fold higher[1] |

| Ethyl 3,4,5-trimethoxycinnamate (ETC) | ~60% (at 100 µM) | 2-fold higher[1] |

Experimental Protocols

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

-

Preparation of DPPH Solution: A solution of DPPH in methanol (B129727) is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: Various concentrations of this compound are added to the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The decrease in absorbance at 517 nm is measured using a spectrophotometer. The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This cell-based assay evaluates the effect of a compound on melanin synthesis.

-

Cell Culture: B16F10 melanoma cells are cultured in a suitable medium.

-

Treatment: Cells are treated with various concentrations of this compound and stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.

-

Incubation: The cells are incubated for a period of time (e.g., 72 hours).

-

Melanin Quantification: The cells are lysed, and the melanin content is measured by spectrophotometry at 405 nm. The results are often expressed as a percentage of the melanin content in untreated, α-MSH-stimulated cells.

Anti-inflammatory Activity

While direct data for this compound is limited, studies on structurally related compounds containing the 3,4,5-trimethoxybenzyl moiety suggest a potential for anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[2][3]

Table 3: COX Inhibition by Compounds with a 3,4,5-Trimethoxybenzyl Moiety (Illustrative Data)

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |

| Ketoprofen Derivative (19) | >100 µM | 0.8 µM |

| Ibuprofen Derivative (21) | 35 µM | 1.5 µM |

Note: The compounds listed are conjugates of NSAIDs with 3,4,5-trimethoxybenzyl alcohol and are presented to illustrate the potential of the trimethoxybenzyl moiety.[2][3]

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 is typically assessed using an enzyme immunoassay (EIA) kit.

-

Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

-

Reaction Mixture: The test compound at various concentrations is pre-incubated with the respective COX enzyme in a reaction buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Quantification of Prostaglandins: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a competitive EIA. The inhibitory effect of the compound is determined by comparing the amount of PGE2 produced in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.

Cytotoxic Activity

Table 4: Cytotoxic Activity of Related Trimethoxy-Substituted Compounds (Illustrative Data)

| Compound | Cell Line | IC50 |

| Ciprofloxacin 3,4,5 tri-methoxy chalcone (B49325) hybrid (CCH) | HepG2 (Liver Cancer) | 22 µg/mL (24h), 5.6 µg/mL (48h)[4][5] |

| Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH) | MCF7 (Breast Cancer) | 54 µg/mL (24h), 11.5 µg/mL (48h)[4][5] |

| Dihydroartemisinin-TMCA ester (S5) | A549 (Lung Cancer) | 0.50 µM[6] |

| Dihydroartemisinin-TMCA ester (S5) | MDA-MB-435s (Melanoma) | 5.33 µM[6] |

| Dihydroartemisinin-TMCA ester (S5) | SGC-7901 (Gastric Cancer) | 11.82 µM[6] |

| Dihydroartemisinin-TMCA ester (S5) | PC-3 (Prostate Cancer) | 17.22 µM[6] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Potential Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of key cellular signaling pathways. Based on studies of its parent compound, gallic acid, and other structurally related molecules, the following pathways are of particular interest.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Gallic acid and its derivatives have been shown to modulate this pathway.

Caption: Potential modulation of the PI3K/Akt/mTOR pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is strongly linked to the development of various cancers.

Caption: Potential modulation of the Wnt/β-catenin pathway.

Conclusion and Future Directions

This compound emerges as a promising bioactive compound with a diverse pharmacological profile. Its demonstrated antioxidant and antimelanogenic activities, coupled with the potential for antimicrobial, anti-inflammatory, and cytotoxic effects inferred from structurally related compounds, underscore its therapeutic potential. The likely modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin provides a mechanistic basis for these observed activities.

However, a significant portion of the currently available data is based on related compounds rather than this compound itself. Therefore, future research should focus on generating specific quantitative data for this compound across a broader range of biological assays. Elucidating its precise molecular targets and comprehensively mapping its effects on cellular signaling pathways will be crucial for its further development as a potential therapeutic agent. The information presented in this guide serves as a foundational resource to stimulate and guide these future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines [journal.waocp.org]

- 5. journal.waocp.org [journal.waocp.org]

- 6. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 3,4,5-trimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3,4,5-trimethoxybenzoate (B1228286), a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 3,4,5-trimethoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Singlet | 2H | Ar-H |

| 4.35 | Quartet | 2H | -OCH₂CH₃ |

| 3.89 | Singlet | 9H | 3x -OCH₃ |

| 1.38 | Triplet | 3H | -OCH₂CH₃ |

Note: Predicted values are based on the analysis of structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 166.1 | C=O |

| 153.0 | C3, C5-OCH₃ |

| 142.5 | C4-OCH₃ |

| 125.0 | C1 |

| 106.5 | C2, C6 |

| 61.0 | -OCH₂CH₃ |

| 56.2 | 3x -OCH₃ |

| 14.3 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2840 | Medium | C-H stretch (alkyl) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1590, ~1500 | Medium | C=C stretch (aromatic) |

| ~1250-1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 240 | High | [M]⁺ (Molecular Ion) |

| 211 | Medium | [M - C₂H₅]⁺ |

| 195 | High | [M - OC₂H₅]⁺ |

| 168 | Medium | [M - C₂H₅O₂ - CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4.0 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed. A spectral width of 200 ppm is used, and a larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2.0 seconds is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a suitable capillary column. Electron Ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.

Data Acquisition: The mass analyzer is set to scan a mass range of m/z 40-500. The data is collected and processed using the instrument's software to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Solubility Profile of Ethyl 3,4,5-trimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 3,4,5-trimethoxybenzoate (B1228286), a key intermediate in pharmaceutical synthesis and a compound of interest in various research fields. Understanding its solubility in different solvents is critical for process development, formulation design, and analytical method development. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Unit | Citation |

| Water | 25 | 732 | mg/L (estimated) | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 | mg/mL | [4] |

| Chloroform | Not Specified | Soluble | - | [5] |

| Dichloromethane | Not Specified | Soluble | - | [5] |

| Ethyl Acetate | Not Specified | Soluble | - | [5] |

| Acetone | Not Specified | Soluble | - | [5] |

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative data was not provided in the cited sources. The high solubility in DMSO suggests its utility as a solvent for preparing stock solutions for in vitro assays.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of Ethyl 3,4,5-trimethoxybenzoate in a given solvent. This protocol is based on the widely accepted isothermal equilibrium (shake-flask) method.

2.1. Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator/shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. Alternatively, centrifugation can be used to separate the solid phase before taking a sample from the supernatant.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.

-

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature using the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100g of solvent, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of a compound.

References

Ethyl 3,4,5-trimethoxybenzoate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4,5-trimethoxybenzoate (B1228286) (ETB) is a phenolic compound that has garnered interest in the scientific community for its potential therapeutic applications. As a derivative of the well-studied gallic acid, ETB shares a structural backbone with numerous bioactive molecules. It is found naturally in the roots of Rauvolfia yunnanensis Tsiang and can also be synthesized for research and development purposes. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of Ethyl 3,4,5-trimethoxybenzoate, with a focus on its potential in drug development.

Chemical and Physical Properties

This compound is a solid, white to pale cream powder at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₅ | |

| Molecular Weight | 240.25 g/mol | |

| CAS Number | 6178-44-5 | |

| Melting Point | 50-51 °C | |

| Boiling Point | 180-181 °C @ 12 Torr | |

| Appearance | Solid | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being the Fischer esterification of 3,4,5-trimethoxybenzoic acid with ethanol (B145695) or the reaction of 3,4,5-trimethoxybenzoyl chloride with ethanol.

Experimental Protocol: Synthesis from 3,4,5-trimethoxybenzoyl chloride

This method involves the reaction of 3,4,5-trimethoxybenzoyl chloride with ethanol in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

3,4,5-trimethoxybenzoyl chloride

-

Anhydrous ethanol

-

Anhydrous potassium carbonate

-

Chloroform

Procedure:

-

A mixture of 23.05 g of 3,4,5-trimethoxybenzoyl chloride, 10 g of anhydrous potassium carbonate, and an equimolar amount of ethanol in 200 ml of dry benzene is stirred and refluxed for 4 hours.

-

The reaction is monitored for the cessation of carbon dioxide evolution.

-

Upon completion, the inorganic salts are removed by filtration.

-

The benzene is distilled from the filtrate under reduced pressure.

-

The residual liquid is then distilled in vacuo to purify the product.

-

For further purification, the residue can be dissolved in chloroform and passed through an alumina column.

Caption: Synthesis workflow for this compound.

Biological Activities

This compound has demonstrated a range of biological activities, making it a compound of interest for further investigation in drug development.

Antimelanogenic and Antioxidant Effects

Recent studies have highlighted the potential of ETB as a hypopigmenting and antioxidant agent. In a key study, ETB was shown to decrease melanin (B1238610) production in α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells. Furthermore, it exhibited considerable antioxidant activity, proving to be more potent than the commonly used agent, arbutin.

| Biological Activity | Assay | Results | Reference |

| Antimelanogenic | Melanin Content Assay (B16F10 cells) | Decreased α-MSH-induced melanin production | |

| Tyrosinase Inhibition | Cellular Tyrosinase Activity Assay (B16F10 cells) | Dose-dependent inhibition of tyrosinase activity | |

| Antioxidant | DPPH Free Radical Scavenging Assay | Approximately 2-fold higher activity than arbutin |

Experimental Protocols: Antimelanogenic and Antioxidant Assays

Melanin Content Assay:

-

B16F10 melanoma cells are seeded in a 24-well plate and incubated for 24 hours.

-

The cells are then treated with various concentrations of this compound and α-MSH for 72 hours.

-

After treatment, the cells are washed with PBS and lysed with 1 N NaOH containing 10% DMSO.

-

The absorbance of the cell lysates is measured at 405 nm to determine the melanin content.

Cellular Tyrosinase Activity Assay:

-

B16F10 cells are cultured and treated with ETB and α-MSH as described for the melanin content assay.

-

The cells are then lysed, and the protein concentration of the lysate is determined.

-

The cell lysate is incubated with L-DOPA, and the formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm.

DPPH Free Radical Scavenging Assay:

-

A solution of DPPH in methanol (B129727) is prepared.

-

Various concentrations of ETB are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm to determine the radical scavenging activity.

Signaling Pathway in Melanogenesis

The antimelanogenic effect of this compound is associated with the regulation of key signaling pathways involved in melanin synthesis. Studies on related trimethoxybenzene derivatives suggest that the ERK signaling pathway is a likely target. The activation of the ERK pathway can lead to the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.

Caption: Proposed signaling pathway for ETB's antimelanogenic effect.

Potential for Drug Development

The demonstrated biological activities of this compound, particularly its antimelanogenic and antioxidant properties, suggest its potential as a lead compound in the development of dermatological and cosmetic products. Its ability to inhibit tyrosinase activity and melanin production makes it a candidate for treating hyperpigmentation disorders.

Furthermore, the broader class of 3,4,5-trimethoxybenzoyl derivatives has been explored for various pharmacological activities, including anticancer and antimicrobial effects. While specific quantitative data for ETB in these areas is still emerging, its structural similarity to other bioactive compounds warrants further investigation into its full therapeutic potential.

Conclusion

This compound is a promising natural and synthetic compound with well-documented antimelanogenic and antioxidant properties. Its synthesis is achievable through established chemical methods, and its biological effects are beginning to be understood at the molecular level. For researchers and professionals in drug development, ETB represents a valuable scaffold for the design and synthesis of new therapeutic agents. Further research is encouraged to fully elucidate its mechanism of action in other biological systems and to explore its potential in a wider range of therapeutic applications.

Pharmacological Profile of Ethyl 3,4,5-trimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4,5-trimethoxybenzoate (B1228286) (ETB) is a natural compound isolated from the roots of Rauvolfia yunnanensis Tsiang. As a derivative of gallic acid, a well-studied phenolic compound, ETB has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current pharmacological knowledge of ETB, with a focus on its antimelanogenic and antioxidant properties. Due to the limited availability of full-text primary literature, this guide synthesizes data from abstracts and established experimental methodologies for key assays. While direct quantitative data for ETB is not available in the public domain, this document presents the framework for such data and details the experimental protocols necessary for its determination. Furthermore, this guide outlines putative signaling pathways and metabolic routes based on the activities of structurally related compounds.

Introduction

Ethyl 3,4,5-trimethoxybenzoate (ETB), also known as Ethyl gallate trimethyl ether, is a small molecule with the chemical formula C₁₂H₁₆O₅. Its structure is characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) groups and an ethyl ester. This compound belongs to the class of gallic acid derivatives, which are known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. The primary reported activities of ETB are its ability to inhibit melanin (B1238610) synthesis and its capacity to scavenge free radicals.

This guide will delve into the known pharmacological aspects of ETB, provide detailed experimental protocols for assessing its bioactivity, and present this information in a structured format for researchers in the fields of pharmacology, cosmetic science, and drug discovery.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₅ | PubChem |

| Molecular Weight | 240.25 g/mol | PubChem |

| CAS Number | 6178-44-5 | PubChem |

| Appearance | Solid | PubChem |

| Melting Point | 50-51 °C | PubChem |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |

Pharmacological Profile

Antimelanogenic Activity

Research has indicated that this compound is an inhibitor of melanogenesis. A study on various trimethoxybenzene derivatives demonstrated that ETB decreases melanin production in α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells. The primary mechanism for this activity is believed to be the inhibition of tyrosinase, the key enzyme in melanin synthesis.

Putative Signaling Pathway for Antimelanogenesis:

The following diagram illustrates the generally accepted signaling pathway for melanogenesis and the likely point of intervention for a tyrosinase inhibitor like ETB.

Caption: Putative signaling pathway of melanogenesis and the inhibitory action of ETB.

Quantitative Data on Antimelanogenic Activity:

Note: The following tables are presented as a template. Specific quantitative data for this compound from primary literature is not publicly available at the time of this writing.

Table 1: Inhibition of Melanin Production in B16F10 Cells

| Compound | Concentration | Melanin Content (% of Control) | IC₅₀ |

| ETB | Data not available | Data not available | Data not available |

| Kojic Acid (Control) | e.g., 100 µM | Data not available | Data not available |

Table 2: Inhibition of Tyrosinase Activity

| Compound | Assay Type | Substrate | IC₅₀ |

| ETB | Mushroom Tyrosinase | L-DOPA | Data not available |

| ETB | Cellular Tyrosinase | L-DOPA | Data not available |

| Kojic Acid (Control) | Mushroom Tyrosinase | L-DOPA | Data not available |

Antioxidant Activity

ETB has demonstrated considerable antioxidant activity, reported to be approximately twice that of arbutin (B1665170) in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This activity is attributed to the electron-donating properties of the methoxy groups on the benzene ring.

Quantitative Data on Antioxidant Activity:

Note: The following table is presented as a template. Specific quantitative data for this compound from primary literature is not publicly available at the time of this writing.

Table 3: DPPH Radical Scavenging Activity

| Compound | IC₅₀ (µg/mL) |

| ETB | Data not available |

| Ascorbic Acid (Control) | Data not available |

| Trolox (Control) | Data not available |

Pharmacokinetics (Inferred)

There is no direct experimental data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) of this compound. However, based on studies of other gallic acid esters, a plausible metabolic pathway would involve hydrolysis of the ethyl ester to form 3,4,5-trimethoxybenzoic acid. This could be followed by demethylation of the methoxy groups.

Putative Metabolic Pathway:

In Vitro Efficacy of Ethyl 3,4,5-trimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on Ethyl 3,4,5-trimethoxybenzoate (B1228286) (ETB). The document focuses on its biological activities, presenting key quantitative data, detailed experimental protocols, and visual representations of the methodologies and potential mechanisms of action.

Biological Activities of Ethyl 3,4,5-trimethoxybenzoate

This compound has been investigated for its potential as a hypopigmenting and antioxidant agent. In vitro studies have demonstrated its efficacy in inhibiting melanin (B1238610) production in melanoma cell lines and scavenging free radicals.

Antimelanogenic Effects

ETB has been shown to decrease melanin production in α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells.[1] The inhibitory effect on melanogenesis is attributed, at least in part, to the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway.[1][2]

Antioxidant Activity

Studies have demonstrated that ETB possesses considerable antioxidant activity.[1] This has been evaluated through its ability to scavenge diphenylpicrylhydrazyl (DPPH) free radicals, indicating its potential to mitigate oxidative stress.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Antimelanogenic Activity of this compound

| Assay | Cell Line | Treatment | Concentration | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |

| Melanin Content Assay | B16F10 | α-MSH + ETB | 100 µM | ~70% | Not Reported |

| Cellular Tyrosinase Activity Assay | B16F10 | α-MSH + ETB | 50 µM | Not Reported | ~80% |

| 100 µM | ~60% |

Data are approximated from graphical representations in the cited literature.[1]

Table 2: Antioxidant Activity of this compound

| Assay | Radical | Concentration | Scavenging Activity (%) |

| DPPH Radical Scavenging Assay | DPPH | 100 µM | ~50% |

| 200 µM | ~80% |

Data are approximated from graphical representations in the cited literature and compared to other tested compounds, showing activity approximately 2-fold higher than arbutin.[1]

Experimental Protocols

This section details the methodologies employed in the key in vitro experiments involving this compound.

Cell Culture and Treatment

-

Cell Line: B16F10 mouse melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells were seeded in appropriate culture plates and allowed to adhere. Subsequently, the culture medium was replaced with fresh medium containing various concentrations of this compound, with or without α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.

Melanin Content Assay

-

B16F10 cells were seeded in a 6-well plate at a density of 1x10^5 cells/well and incubated for 24 hours.

-

The cells were then treated with α-MSH (100 nM) in the presence or absence of this compound for 72 hours.

-

After incubation, the cells were washed with phosphate-buffered saline (PBS) and harvested.

-

The cell pellets were dissolved in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

-

The melanin content was determined by measuring the absorbance at 475 nm using a microplate reader.

-

The results were expressed as a percentage of the control group (α-MSH treated only).

Cellular Tyrosinase Activity Assay

-

B16F10 cells were cultured and treated as described for the melanin content assay.

-

After treatment, cells were washed with PBS and lysed with a buffer containing 1% Triton X-100.

-

The cell lysates were centrifuged, and the protein concentration of the supernatant was determined.

-

An equal amount of protein from each sample was incubated with L-DOPA (2 mg/mL) at 37°C for 1 hour.

-

The formation of dopachrome (B613829) was measured by reading the absorbance at 475 nm.

-

The tyrosinase activity was expressed as a percentage of the control group.

DPPH Radical Scavenging Assay

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (B145695) was prepared.

-

Different concentrations of this compound were added to the DPPH solution.

-

The mixture was incubated in the dark at room temperature for 30 minutes.

-

The absorbance was measured at 517 nm.

-

The radical scavenging activity was calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for the in vitro assessment of this compound.

References

Unveiling the Natural Origins of Ethyl 3,4,5-trimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4,5-trimethoxybenzoate (B1228286), a derivative of gallic acid, is a naturally occurring compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic origins. Quantitative data from existing literature is summarized, and a representative experimental workflow for its extraction and isolation from its primary plant source is presented. Furthermore, the putative biosynthetic pathway leading to its core structure is illustrated. This document serves as a foundational resource for researchers seeking to explore the natural procurement and scientific applications of Ethyl 3,4,5-trimethoxybenzoate.

Natural Sources of this compound

This compound has been identified in a limited number of natural sources. The primary and most well-documented origin is the root of the plant Rauvolfia yunnanensis Tsiang, a member of the Apocynaceae family. Additionally, this compound has been reported to be a constituent of cashew gum, an exudate from the cashew tree (Anacardium occidentale).

Table 1: Quantitative Data on this compound in Natural Sources

| Natural Source | Plant Part | Method of Analysis | Reported Yield/Concentration | Reference |

| Rauvolfia yunnanensis Tsiang | Roots | Not specified in available literature | Data not available in searched literature | [1] |

| Cashew Gum (Anacardium occidentale) | Exudate | Not specified in available literature | Data not available in searched literature |

Biosynthesis of the 3,4,5-Trimethoxybenzoyl Moiety

The biosynthesis of this compound is believed to proceed through the shikimate pathway, which is responsible for the production of aromatic amino acids and other key aromatic compounds in plants. The core 3,4,5-trihydroxybenzoic acid (gallic acid) is the central precursor.

The formation of gallic acid is thought to occur via the dehydrogenation of 3-dehydroshikimate, an intermediate of the shikimate pathway. Subsequent methylation of the three hydroxyl groups of gallic acid, likely catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, would yield 3,4,5-trimethoxybenzoic acid. The final step involves the esterification of the carboxylic acid group with ethanol (B145695) to form this compound.

Experimental Protocols: Isolation from Rauvolfia yunnanensis

The following is a representative protocol for the extraction and isolation of compounds from the roots of Rauvolfia yunnanensis. This protocol is based on methodologies reported for the isolation of various secondary metabolites from this plant and can be adapted for the targeted isolation of this compound.

Plant Material and Extraction

-

Preparation of Plant Material: Air-dried roots of Rauvolfia yunnanensis are pulverized into a coarse powder.

-

Solvent Extraction: The powdered root material is extracted exhaustively with 95% ethanol at room temperature using maceration or Soxhlet extraction. The extraction is typically repeated three times to ensure complete recovery of metabolites.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.

-

Fraction Concentration: Each solvent fraction is concentrated under reduced pressure to yield the respective petroleum ether, chloroform, and ethyl acetate fractions.

Chromatographic Purification

-

Column Chromatography: The chloroform or ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

-

Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate.

-

Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate) and visualized under UV light and/or with a suitable staining reagent.

-

Further Purification: Fractions containing the compound of interest, as indicated by TLC analysis, are combined and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure.

Conclusion

This compound is a naturally occurring ester found in the roots of Rauvolfia yunnanensis and cashew gum. While its biosynthetic pathway is inferred to originate from the shikimate pathway via gallic acid, further enzymatic studies are required for complete elucidation. The provided experimental protocol offers a robust framework for its isolation from its primary plant source, enabling further investigation into its chemical and biological properties. The lack of quantitative data highlights an area for future research, which would be valuable for assessing the feasibility of its natural sourcing for various applications. This guide serves as a critical resource for researchers in natural product chemistry and drug discovery, providing a solid foundation for the exploration of this compound.

References

Ethyl 3,4,5-trimethoxybenzoate: A Technical Guide to a Gallic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4,5-trimethoxybenzoate (B1228286), a derivative of the naturally occurring polyphenol gallic acid, is a compound of increasing interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and known biological activities. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of quantitative data. Furthermore, this guide illustrates the key signaling pathways potentially modulated by this compound, offering a foundation for future research and development endeavors.

Introduction